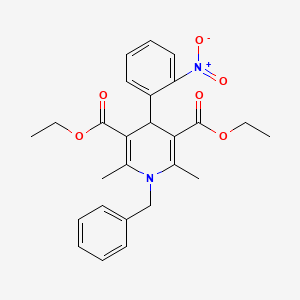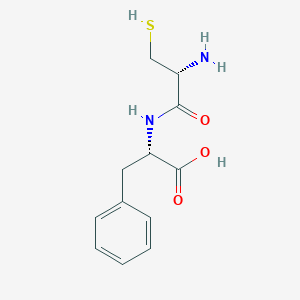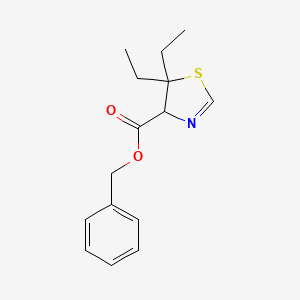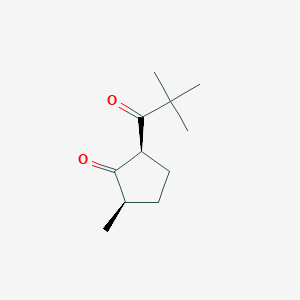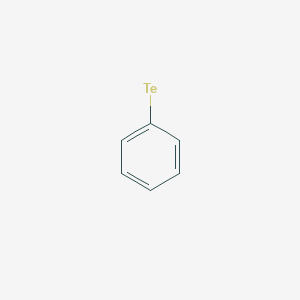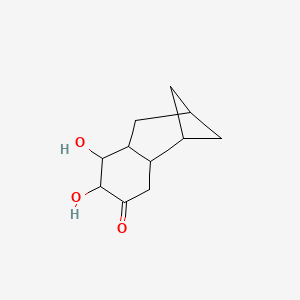![molecular formula C22H22Cl2N2 B14460500 N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] CAS No. 66027-48-3](/img/structure/B14460500.png)
N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core and two 4-chlorophenyl methanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] typically involves a multi-step process. One common method includes the reaction of 1,2-phenylenediamine with formaldehyde and 4-chlorobenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted compounds.
Aplicaciones Científicas De Investigación
N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[1,3-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]
- N,N’-[1,4-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]
- N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-bromophenyl)methanamine]
Uniqueness
N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] is unique due to its specific phenylenebis(methylene) core and the presence of 4-chlorophenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Propiedades
Número CAS |
66027-48-3 |
|---|---|
Fórmula molecular |
C22H22Cl2N2 |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-[[2-[[(4-chlorophenyl)methylamino]methyl]phenyl]methyl]methanamine |
InChI |
InChI=1S/C22H22Cl2N2/c23-21-9-5-17(6-10-21)13-25-15-19-3-1-2-4-20(19)16-26-14-18-7-11-22(24)12-8-18/h1-12,25-26H,13-16H2 |
Clave InChI |
VVTLXIXXVQAEDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Cl)CNCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


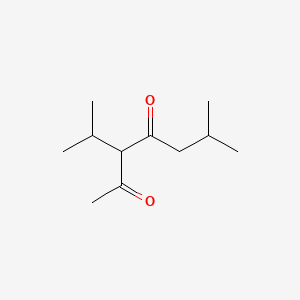

![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

